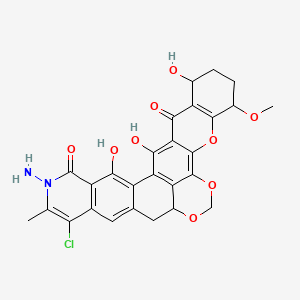
Chloroalbofungin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloroalbofungin, also known as this compound, is a useful research compound. Its molecular formula is C27H23ClN2O9 and its molecular weight is 554.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifouling Applications
Overview
Chloroalbofungin has shown significant promise as an antifouling agent. Marine biofouling poses a substantial economic threat to maritime industries, leading to increased maintenance costs and reduced efficiency of vessels. The development of effective antifouling coatings is crucial for mitigating these issues.
Case Study: Antifouling Efficacy
A study conducted on the antifouling properties of this compound demonstrated its effectiveness against various fouling organisms. The compound was isolated from the bacterium Streptomyces chrestomyceticus, and its application in marine coatings was explored. The results indicated that this compound exhibited potent antibiofilm activities against both Gram-positive and Gram-negative bacteria, as well as anti-macrofouling activities against larval settlement of key fouling species. This study highlighted the compound's low cytotoxicity and high efficacy in preventing biofilm formation and macrofouling organism settlement in marine environments .
| Parameter | This compound | Albofungin |
|---|---|---|
| Antibiofilm Activity | High | Moderate |
| Anti-Macrofouling Activity | High | Low |
| Cytotoxicity | Low | Moderate |
Antibacterial Applications
Mechanism of Action
This compound exhibits strong antibacterial properties, making it a candidate for treating bacterial infections. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which is critical for bacterial growth and replication.
Research Findings
Research has shown that this compound is effective against a range of bacterial pathogens. A study characterized its genetic and biochemical properties, confirming its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The compound's unique structural features contribute to its enhanced antibacterial efficacy compared to other antibiotics .
Potential Anticancer Applications
Emerging Research
Recent investigations into the anticancer potential of this compound have revealed promising results. Preliminary studies indicate that it may inhibit tumor cell proliferation through apoptosis induction in various cancer cell lines.
Case Study: Cytotoxicity Against Tumor Cells
In vitro studies demonstrated that this compound exhibited cytotoxic effects against HepG2 liver cancer cells with an IC50 value indicating significant potency. These findings suggest that this compound could be further explored as a therapeutic agent in cancer treatment .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 | 2.57 | Cytotoxic |
| MDA-MB-231 | 5.00 | Moderate Cytotoxicity |
Structural Insights
The structural elucidation of this compound through single-crystal X-ray diffraction has provided insights into its molecular arrangement and interactions, which are crucial for understanding its bioactivity. The compound crystallizes in chiral Sohncke space groups, confirming its enantiopurity and potential for specific biological interactions .
Propiedades
Número CAS |
37891-66-0 |
|---|---|
Fórmula molecular |
C27H23ClN2O9 |
Peso molecular |
554.9 g/mol |
Nombre IUPAC |
6-amino-8-chloro-3,24,28-trihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2,4(9),7,10,17,20(25),27-octaene-5,26-dione |
InChI |
InChI=1S/C27H23ClN2O9/c1-8-20(28)10-5-9-6-13-17-18(14(9)21(32)15(10)27(35)30(8)29)23(34)19-22(33)16-11(31)3-4-12(36-2)24(16)39-26(19)25(17)38-7-37-13/h5,11-13,31-32,34H,3-4,6-7,29H2,1-2H3 |
Clave InChI |
UYHFQKIVQOXRMB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C(=C3C(=C2)CC4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C(CCC7OC)O)O)O)C(=O)N1N)Cl |
SMILES canónico |
CC1=C(C2=C(C(=C3C(=C2)CC4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C(CCC7OC)O)O)O)C(=O)N1N)Cl |
Sinónimos |
chloralbofungin chloroalbofungin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















